Product packaging for Chromium(5+)(Cat. No.:CAS No. 14280-17-2)

Chromium(5+)

Cat. No.: B082803
CAS No.: 14280-17-2
M. Wt: 51.996 g/mol
InChI Key: RKCWRYBOSIJRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chromium(5+), or Cr(V), is a reactive intermediate oxidation state of chromium that is primarily of interest in mechanistic and toxicological research. It is most commonly studied in the context of the intracellular reduction of carcinogenic Hexavalent Chromium [Cr(VI)]. Within the cell, Cr(VI) is rapidly reduced to Cr(III), and this process generates transient, highly reactive intermediates, including Cr(V). The research value of Chromium(5+) lies in its role in Cr(VI)-induced toxicity and carcinogenesis. The mechanism of action for Cr(V) involves the generation of reactive oxygen species (ROS), such as superoxide, hydrogen peroxide, and hydroxyl radicals, during its formation and subsequent redox cycling. This oxidative stress is a key contributor to the clastogenic effects, DNA damage, and genomic instability observed with Cr(VI) exposure. Consequently, Chromium(5+) is a critical compound for scientists studying metal-induced oxidative stress, carcinogenesis, and the metabolic pathways of chromium compounds in biological systems. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cr+5 B082803 Chromium(5+) CAS No. 14280-17-2

Properties

CAS No.

14280-17-2

Molecular Formula

Cr+5

Molecular Weight

51.996 g/mol

IUPAC Name

chromium(5+)

InChI

InChI=1S/Cr/q+5

InChI Key

RKCWRYBOSIJRNH-UHFFFAOYSA-N

SMILES

[Cr+5]

Canonical SMILES

[Cr+5]

Other CAS No.

14280-17-2

Synonyms

CHROMIUM(V)

Origin of Product

United States

Synthesis and Stabilization of Chromium V Complexes

The generation of chromium(V) species can be broadly approached from two opposing directions: the oxidation of more reduced chromium precursors or the reduction of hexavalent chromium compounds. The choice of methodology often depends on the desired type of Cr(V) complex, be it an oxo, nitrido, or peroxo species, and the nature of the coordinating ligands.

Synthetic Methodologies for Oxochromium(V) Species

A common route to oxochromium(V) complexes involves the controlled oxidation of stable chromium(III) precursors. This transformation requires the selection of appropriate oxidants that can effect a two-electron oxidation without proceeding to the more stable chromium(VI) state. The reaction of a Cr(III) precursor complex with iodosylbenzene as an oxidant is one such method. mdpi.com For instance, a mononuclear Cr(V)–oxo complex, CrV(O)(6-COO−-tpa)2, has been prepared through this route. mdpi.com

Macrocyclic ligands play a significant role in facilitating and stabilizing the resulting Cr(V)-oxo species. researchgate.netnih.gov For example, a Cr(V)-oxo complex bearing a macrocyclic TMC ligand, [CrV(TMC)(O)(OCH3)]2+, has been synthesized and isolated. researchgate.netrsc.org Similarly, a 16-atom ringed dianionic tetra-NHC macrocycle has been shown to support the formation of a Cr(V) cationic oxo complex through the oxidation of a Cr(IV) oxo precursor. nih.gov The oxidation of Cr(III) can also be achieved using hydrogen peroxide in alkaline or bicarbonate solutions, which can lead to the formation of both Cr(V) and Cr(VI) species. researchgate.net In some cases, the oxidation can be initiated from a Cr(II) dimer, which upon oxidative cleavage of the Cr-Cr bond, can lead to the formation of a stable Cr(IV) oxo complex that can be further oxidized to a Cr(V) cationic oxo species. nih.gov

Table 1: Examples of Oxochromium(V) Synthesis via Oxidation

Cr(III) Precursor Ligand SystemOxidantResulting Cr(V)-Oxo ComplexReference
6-COO−-tpaIodosylbenzene[CrV(O)(6-COO−-tpa)]2+ mdpi.com
TMCNot specified[CrV(TMC)(O)(OCH3)]2+ researchgate.netrsc.org
Macrocyclic tetra-NHCNot specified[Cr(V)(O)(macrocycle)]+ nih.gov
VariousHydrogen Peroxide[CrV(O2)4]3- researchgate.net

Conversely, oxochromium(V) complexes can be synthesized by the one-electron reduction of chromium(VI) precursors, such as chromate (B82759) or dichromate salts. This method requires careful control of the reducing agent and reaction conditions to prevent over-reduction to the more stable Cr(III) state. Biological reductants like glutathione (B108866) have been shown to reduce Cr(VI), leading to the formation of Cr(V) complexes. nih.gov The reaction of Cr(VI) with hydrogen peroxide can also lead to the formation of transient Cr(V) species, alongside other peroxo complexes. nih.govnih.gov

The reduction of Cr(VI) is a critical step in various industrial and environmental processes. For instance, in the cement industry, reducing agents like ferrous sulfate (B86663) or antimony compounds are added to reduce Cr(VI) to Cr(III), a process that likely involves transient Cr(V) intermediates. mapei.commapei.com The choice of reducing agent is often dependent on the pH of the system. For example, sodium hydrosulfite has been used to reduce Cr(VI) in trivalent chromate conversion coatings. google.com In acidic environments, tartaric acid has been shown to be an effective reductant for Cr(VI). nih.gov

Table 2: Reducing Agents for the Synthesis of Chromium(V) from Chromium(VI)

Reducing AgentPrecursorpH/ConditionsReference
GlutathioneChromate(VI)Biological nih.gov
Hydrogen PeroxideChromate(VI)Varied nih.govnih.gov
Ferrous SulfateChromate(VI)Alkaline mapei.com
Antimony CompoundsChromate(VI)Alkaline mapei.com
Sodium HydrosulfiteCr(VI) in coatingsVaried google.com
Tartaric AcidChromate(VI)Acidic nih.gov

Synthesis of Nitridochromium(V) Complexes

Nitridochromium(V) complexes, characterized by a Cr≡N triple bond, are another important class of Cr(V) compounds. Their synthesis often involves the introduction of a nitrogen atom into the chromium coordination sphere.

A well-established method for the synthesis of nitridochromium(V) complexes is the photolysis of azidochromium(III) complexes. nih.govacs.org This process involves the irradiation of a Cr(III)-azide precursor, which leads to the extrusion of dinitrogen and the formation of a Cr(V)-nitrido species. nih.govacs.org This reaction has been successfully applied to a range of octahedral monoazido Cr(III) complexes with various ancillary ligands. nih.govacs.org

Nitrogen atom transfer reactions provide an alternative and widely used route to nitridochromium(V) complexes. acs.orgnih.gov This methodology typically involves the transfer of a nitrogen atom from a suitable donor molecule to a chromium center. A common strategy is the use of nitridomanganese(V) complexes, such as MnV(N)(salen/salophen), as the nitrogen atom transfer agents to a Cr(III) derivative. acs.orgnih.gov

More recently, a facile synthesis of a nitrido(corrolato)chromium(V) complex was achieved using an oxo(corrolato)chromium(V) complex as the precursor and nitrido(salophen)manganese(V) as the nitrogen atom transfer reagent. acs.orgnih.gov This reaction proceeds via an in-situ reduction of the oxo(corrolato)chromium(V) derivative. nih.gov The intermetal nitrogen atom transfer has also been demonstrated between nitridochromium(V) and chromium(III) porphyrin complexes. nih.gov

Table 3: Examples of N-Atom Transfer Reactions for Nitridochromium(V) Synthesis

Nitrogen Atom DonorChromium PrecursorAncillary LigandsResulting Cr(V)-Nitrido ComplexReference
MnV(N)(salen/salophen)Cr(III) derivativeSalen/Salophen[CrV(N)(ligand)] acs.orgnih.gov
Nitrido(salophen)manganese(V)Oxo(corrolato)chromium(V)Corrole (B1231805), SalophenNitrido(corrolato)chromium(V) acs.orgnih.gov
Nitridochromium(V) porphyrinChromium(III) porphyrinPorphyrinNitridochromium(V) porphyrin nih.gov

Synthesis of Peroxochromium(V) Complexes

Peroxochromium(V) complexes are formed through the reaction of chromium compounds, typically in the +6 oxidation state, with hydrogen peroxide. The reaction of chromate or dichromate with hydrogen peroxide in acidic solution leads to the formation of the unstable blue peroxo complex, chromium(VI) oxide peroxide, CrO(O2)2. wikipedia.orgwikipedia.org This species can be stabilized by extraction into an organic solvent like diethyl ether. wikipedia.orgsciencemadness.org Further reaction and changes in pH can lead to the formation of various peroxochromium(V) complexes, including mono-, di-, tri-, and tetra-peroxochromium(V) species. researchgate.net The reaction of Cr(VI) with hydrogen peroxide in the presence of glutathione has been shown to produce peroxochromium(V) species. nih.gov

Ligand Design and Coordination Chemistry for Chromium(V) Stabilization

The inherent instability of the chromium(V) oxidation state necessitates the use of carefully designed ligand frameworks to isolate and characterize Cr(V) complexes. The electronic and steric properties of the coordinating ligands play a paramount role in stabilizing this high oxidation state.

Macrocyclic ligands, in general, are effective at stabilizing high oxidation states of metals. Corroles, which are trianionic macrocycles, are particularly adept at stabilizing high-valent metal ions, including Cr(V). tandfonline.comresearchgate.netnih.gov The stabilization is attributed to a combination of short metal-nitrogen bonds and large metal out-of-plane displacements, which lead to favorable interactions between the oxo-metal π* orbitals and the in-plane orbitals of the corrole. nih.gov This enhanced σ-bonding dictated by the relatively rigid macrocyclic framework is a key factor. tandfonline.com

Other macrocyclic systems, such as tetraamido-N ligands and tetra-NHC macrocycles, have also been successfully employed to stabilize Cr(V)-oxo complexes. nih.govacs.org The strong σ-donating ability of these ligands helps to satisfy the electron demand of the high-valent chromium center. The steric bulk of the ligands can also provide kinetic stability by preventing decomposition pathways such as dimerization or reaction with other species. researchgate.net The choice of ligand can significantly influence the redox potential of the Cr(V)/Cr(IV) couple, with more electron-donating ligands generally leading to lower reduction potentials and thus greater stability of the Cr(V) state. acs.org

Table 4: Ligand Systems for the Stabilization of Chromium(V)

Ligand ClassKey Stabilizing FeaturesExample Complex TypeReference
CorrolesTrianionic nature, short M-N bonds, large out-of-plane displacement, enhanced σ-bondingOxo(corrolato)chromium(V) tandfonline.comresearchgate.netnih.gov
Macrocyclic Tetraamido-NStrong σ-donationChromium(V)-oxo complexes acs.org
Macrocyclic Tetra-NHCStrong σ-donationCationic oxo-chromium(V) complexes nih.gov
PorphyrinsDianionic macrocycle, versatile electronic tuningNitrido(porphyrinato)chromium(V) nih.gov

Peptide and Amino Acid Ligand Systems for Chromium(V) Complexation

The interaction of chromium with peptides and amino acids is of significant biological interest. Research has focused on synthesizing and characterizing chromium(V) complexes with these ligands to understand their role in biological systems.

Stable chromium(V) model complexes that mimic the binding of Cr(V) to the C-terminus of proteins have been successfully prepared using N,N-dimethylurea derivatives of tripeptides. nih.gov Specifically, complexes with Aib3-DMF, AibLAlaAib-DMF, and AibDAlaAib-DMF (where Aib is 2-amino-2-methylpropanoic acid and DMF is N,N-dimethylformamide) have been synthesized. nih.gov The synthetic route involves the initial deprotonation of the amide and acid groups of the peptide ligands in the presence of CrCl2, followed by immediate oxidation of the Cr(II) intermediate to Cr(V) using tert-butyl hydroperoxide. nih.gov Spectroscopic analysis revealed a metal-directed transformation where a DMF solvent molecule becomes covalently bonded to the amine group of the peptide, forming a urea (B33335) group that coordinates to the chromium center. nih.gov The Cr(V)/Cr(IV) reduction potentials for these complexes were determined to be quasi-reversible. nih.gov

Another approach to generating chromium(V) peptide complexes involves the reduction of chromium(VI) with methanol (B129727) in the presence of non-sulfur-containing peptides. This method has been used to produce relatively stable Cr(V) complexes with triglycine, tetraglycine, pentaglycine, trialanine, tetraalanine, and pentaalanine, which were characterized by EPR spectroscopy and electrospray mass spectrometry.

In the realm of amino acid ligands, the reduction of chromium(VI) in the presence of non-sulfur-containing amino acids such as glycine, alanine (B10760859), and 2-amino-2-methylpropanoic acid (Aib) has been shown to yield several Cr(V) species, as detected by EPR spectroscopy. acs.orgnih.gov For instance, the reaction with alanine produced a Cr(V) signal with a g_iso value of 1.9754. acs.orgnih.gov A notable finding is the isolation of a dinuclear, dioxo-bridged Cr(V) alanine complex, [Cr(V)2(μ-O)2(O)2(Ala)2(OCH3)2]2−, which was characterized by X-ray absorption fine structure (XAFS) analysis and electrospray mass spectrometry. acs.org

Table 1: Spectroscopic and Electrochemical Data for Selected Chromium(V) Peptide and Amino Acid Complexes

Ligand SystemComplexSynthesis Methodg_iso ValueA_iso(53Cr) (x 10^-4 cm^-1)Cr(V)/Cr(IV) Reduction Potential (V vs. NHE)Reference
Tripeptide[Cr(V)O(Aib3-urea)]Oxidation of Cr(II) precursor--Quasi-reversible nih.gov
Tripeptide[Cr(V)O(AibLAlaAib-urea)]Oxidation of Cr(II) precursor--Quasi-reversible nih.gov
Tripeptide[Cr(V)O(AibDAlaAib-urea)]Oxidation of Cr(II) precursor--Quasi-reversible nih.gov
Amino AcidCr(V)-Alanine speciesReduction of Cr(VI)1.975417.89- acs.orgnih.gov
Amino Acid[Cr(V)2(μ-O)2(O)2(Ala)2(OCH3)2]2-Reduction of Cr(VI)EPR silent-- acs.org

Carboxylate and Diolato Ligand Systems

Carboxylate and diolato ligands have proven effective in stabilizing the chromium(V) oxidation state, leading to the synthesis and characterization of a variety of complexes.

Stable chromium(V) complexes of tertiary α-hydroxy acids have been synthesized by reacting anhydrous sodium dichromate with the respective hydroxy acid in acetone. This method provides a high yield of the chromium(V) complex. For example, the reaction with 2-hydroxy-2-methylbutyric acid yields sodium bis(2-hydroxy-2-methylbutyrato)oxochromate(V).

The stabilization of chromium(V) by 1,2-diolato ligands, particularly from carbohydrates and their derivatives, is of considerable biological relevance. nih.govmdpi.comjocpr.comnih.govrsc.org Chromium(V) complexes with the general formula [Cr(V)OL2]−, where LH2 represents monosaccharides such as D-glucose, D-mannose, D-galactose, and D-ribose, as well as model diols like cis-1,2-cyclohexanediol (B155557) and cis-1,2-cyclopentanediol, have been successfully isolated. nih.gov These complexes were synthesized through light-catalyzed reactions of anhydrous Na2Cr2O7 with a slight molar excess of the corresponding diol in N,N-dimethylformamide and were characterized by elemental analysis, electrospray mass spectrometry (ESMS), and EPR spectroscopy. nih.gov A key finding from these studies is that complexes with five-membered ring ligands (cis-1,2-cyclopentanediol and D-ribose) exhibit greater stability at neutral pH compared to their six-membered ring counterparts. nih.gov Furthermore, the first structurally characterized chromium(V) complex with a cyclic diolato ligand, Na[Cr(V)O(cis-1,2-cyclohexanediolato)2], has been reported. jocpr.com

Table 2: Selected Chromium(V) Complexes with Carboxylate and Diolato Ligands

Ligand TypeLigandComplex FormulaSynthesis MethodCharacterization TechniquesReference
Tertiary Hydroxy Acid2-hydroxy-2-methylbutyric acidNa[OCr(O2COC(CH3)C2H5)2]Reaction of Na2Cr2O7 with hydroxy acid in acetone- nih.gov
Diolatocis-1,2-cyclohexanediolNa[Cr(V)O(chd)2]Light-catalyzed reaction of Na2Cr2O7 with diol in DMFX-ray Crystallography, X-ray Absorption Spectroscopy jocpr.com
DiolatoD-glucose[Cr(V)O(glucose)2]−Light-catalyzed reaction of Na2Cr2O7 with diol in DMFElemental Analysis, ESMS, EPR nih.gov
DiolatoD-ribose[Cr(V)O(ribose)2]−Light-catalyzed reaction of Na2Cr2O7 with diol in DMFElemental Analysis, ESMS, EPR nih.gov

Pseudohalogen Ligand Systems

The use of pseudohalide ligands, such as azide (B81097) (N3−) and isothiocyanate (NCS−), has enabled the synthesis of novel chromium(V) nitrido complexes. The starting material for these syntheses is often [Cr(N)Cl4]2−, which undergoes simple, high-yield metathesis reactions with the pseudohalide ions. acs.org This approach has led to the successful crystallization and single-crystal X-ray diffraction characterization of the five-coordinate, labile complexes [Cr(N)(NCS)4]2− and [Cr(N)(N3)4]2−. acs.org

Further reaction of the isothiocyanate complex, [Cr(N)(NCS)4]2−, with the bidentate ligand 1,10-phenanthroline (B135089) (phen) results in the formation of the six-coordinate complex [Cr(N)(NCS)3(phen)]−. acs.org In this complex, the phenanthroline ligand coordinates in the position trans to the strongly π-donating nitrido ligand. This trans influence is evident in the significant bond length difference of 0.223 Å between the axial and equatorial nitrogen atoms of the coordinated phenanthroline. acs.org The electronic structure of these pseudohalide complexes has been investigated using DFT calculations, which have corroborated the ligand field interpretation of their electronic spectra. acs.org

Table 3: Structural Data for Chromium(V) Nitrido Complexes with Pseudohalogen Ligands

ComplexCoordination NumberKey Bond Lengths (Å)Key Bond Angles (°)Synthesis MethodReference
[Cr(N)(NCS)4]2−5Cr≡N: ~1.56-Metathesis of [Cr(N)Cl4]2− with NCS− acs.org
[Cr(N)(N3)4]2−5Cr≡N: ~1.57-Metathesis of [Cr(N)Cl4]2− with N3− acs.org
[Cr(N)(NCS)3(phen)]−6Cr-N(phen, trans): ~2.32, Cr-N(phen, cis): ~2.09-Reaction of [Cr(N)(NCS)4]2− with 1,10-phenanthroline acs.org

Corrolato Ligand Systems

Corrole macrocycles have demonstrated a remarkable ability to stabilize high oxidation states of metals, including chromium(V). The synthesis of oxo[tris(pentafluorophenyl)corrolato]chromium(V), denoted as (TpFPC)Cr(O), is achieved through the aerobic reaction of chromium hexacarbonyl (Cr(CO)6) with tris(pentafluorophenyl)corrole in toluene. nih.gov This dark red compound has been extensively characterized by X-ray crystallography, electrochemistry, and EPR spectroscopy. nih.gov The crystal structure reveals short Cr-N bond distances, and spectroscopic data indicate strong sigma donation from the corrolato nitrogen atoms to the chromium center, which is a key factor in the exceptional stability of the chromium(V) oxidation state in this complex. nih.gov The stabilizing effect of the corrole ligand is further highlighted by the Cr(V)/Cr(IV) reduction potential of 0.11 V (vs. Ag/AgCl), which is significantly lower than that of analogous porphyrin complexes. nih.gov

In addition to oxo complexes, nitrido(corrolato)chromium(V) complexes have also been synthesized. A facile route to these compounds involves the use of an oxo(corrolato)chromium(V) complex as a precursor. acs.org For example, nitrido{5,10,15-tris(p-cyanophenyl)corrolato}chromium(V) has been prepared and thoroughly characterized. acs.org This paramagnetic complex exhibits a reversible one-electron oxidation and a reversible one-electron reduction. acs.org The electronic configuration of this complex is best described as [(cor3−)CrV(N3−)]−. acs.org

Table 4: Electrochemical and Spectroscopic Data for Chromium(V) Corrolato Complexes

ComplexSynthesis PrecursorCr(V)/Cr(IV) Reduction Potential (V vs. Ag/AgCl)g_iso ValueA(53Cr) (G)A(14N) (G)Reference
(TpFPC)Cr(O)Cr(CO)60.11-SmallRelatively large nih.gov
[Cr(V)(N){(CN)3-corrole}]−Oxo(corrolato)chromium(V)-0.06 (Cr(V)/Cr(IV))1.987262.71 acs.org

Spectroscopic Characterization of Chromium V Species

Electron Paramagnetic Resonance (EPR) Spectroscopy of Chromium(V)

EPR spectroscopy is a powerful tool for studying chemical species that have one or more unpaired electrons, such as Chromium(V). bruker.com It provides detailed information about the electronic structure and the local environment of the paramagnetic center.

Fundamentals of Chromium(V) EPR Signatures (g-values, hyperfine coupling constants)

The EPR spectrum of a Cr(V) species is characterized by its g-values and hyperfine coupling constants. The g-value, a proportionality factor, is a fingerprint of the electron in its specific chemical environment and can deviate significantly from the free electron value (g_e ≈ 2.0023) due to spin-orbit coupling. libretexts.org For Cr(V) complexes, isotropic g-values (g_iso) are sensitive to the nature and number of donor groups coordinated to the chromium center. rsc.org An empirical method has been developed to determine the coordination number (five- or six-coordinate) and the donor groups bound to Cr(V) from the measured g_iso values. rsc.org

Hyperfine coupling arises from the interaction between the unpaired electron's magnetic moment and the magnetic moment of nearby nuclei with a non-zero nuclear spin. cardiff.ac.uk The most abundant isotope of chromium, ⁵²Cr, has a nuclear spin I = 0 and does not produce a hyperfine splitting. However, the ⁵³Cr isotope (9.5% natural abundance) has a nuclear spin of I = 3/2, which leads to a characteristic quartet splitting in the EPR spectrum. acs.org The magnitude of the hyperfine coupling constant (A) provides information about the electronic structure and the nature of the chemical bond between the chromium atom and its ligands. acs.org The A_iso values are particularly sensitive to the nature of the equatorial donor atoms and the coordination geometry. rsc.org Superhyperfine coupling can also be observed if the ligands have nuclei with non-zero spin, such as ¹H, providing further details about the coordination environment. nih.gov

Table 1: Representative EPR Parameters for Selected Chromium(V) Complexes

Complex Type g_iso A_iso (⁵³Cr) (MHz) Notes Source
Diolato-type oxoCr(V) Complex I 1.9801 - Formed in Arthrobacter oxydans nih.gov
Diolato-type oxoCr(V) Complex II 1.9796 - Formed in Arthrobacter oxydans nih.gov
Chlorooxochromium(V) meso-tetramesitylporphyrin 1.982 - Shows hyperfine coupling with four equivalent ¹⁴N acs.org

Simulation and Interpretation of EPR Spectra for Chromium(V) Species

Due to the complexity that can arise from anisotropic effects in frozen solutions or powdered samples, computer simulation is an essential tool for the accurate interpretation of Cr(V) EPR spectra. acs.orgillinois.edu These simulations allow for the extraction of precise g-tensor and hyperfine coupling tensor values from the experimental data. acs.org The simulation process involves creating theoretical spectra based on a set of spin Hamiltonian parameters and comparing them to the experimental spectrum until a good fit is achieved. tandfonline.comwashington.edu

Numerical simulations of EPR data have been instrumental in identifying multiple Cr(V) species within a single system. For instance, in the reaction of Cr(VI) with Arthrobacter oxydans, spectral simulation provided strong evidence for at least two different diolato-type oxoCr(V) complexes. nih.gov Similarly, in studies of Cr(VI) oxidation of oxalic acid, digital simulations of EPR spectra were used to deduce the structures and formation mechanisms of various Cr(V) oxalato complexes based on the relative intensities of their corresponding signals under different reaction conditions. acs.org The interpretation of these simulated parameters helps in determining the coordination geometry and the nature of the ligands bound to the Cr(V) center. rsc.org

Quantitative Analysis of Chromium(V) by EPR Spectroscopy

EPR spectroscopy can be used not only for the identification but also for the quantification of Cr(V) species. A procedure for the accurate quantification of Cr(V) in environmental and medicinal chemistry samples has been developed with a reported error of approximately +/-10% and a detection limit of 0.010 mM. nih.gov This method is crucial for studying the kinetics of Cr(V) formation and decay in various chemical and biological systems.

For example, quantitative EPR analysis was used to measure the formation of Cr(V) during the interaction of Cr(VI) with fulvic acid and 1,2-dihydroxybenzene. The results showed that even with a large excess of the organic substrate, the maximum concentration of Cr(V) formed was only a small percentage (1.44%) of the initial Cr(VI) concentration. nih.gov This quantitative approach is invaluable for assessing the significance of Cr(V) as an intermediate in the toxicological mechanism of Cr(VI). nih.gov

In Situ EPR Studies of Chromium(V) Formation and Reactivity

In situ EPR spectroscopy allows for the real-time monitoring of the formation and decay of paramagnetic species like Cr(V) directly within a reacting system. bruker.com This technique is particularly useful for studying transient intermediates in chemical and biological reactions. Low-frequency EPR spectroscopy has been used for the direct detection of Cr(V) formation from the reduction of Cr(VI) in live mice. nih.gov These studies showed that the Cr(V) signal reached a maximum intensity about 10 minutes after Cr(VI) injection and then decayed with a half-life of approximately 37 minutes. nih.gov

In situ electrochemical EPR is another powerful method that combines electrochemistry with EPR to study radical ions generated or consumed during electrode reactions. bruker.com This approach can be used to directly identify radical species, confirm reaction mechanisms, and investigate interactions between the radical and its environment. bruker.com Such studies provide dynamic information that is often inaccessible through conventional ex situ measurements.

Other Spectroscopic Methods for Chromium(V) Characterization

While EPR is the primary tool for Cr(V) detection, other spectroscopic methods provide valuable complementary information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule or ion. Cr(V) complexes typically exhibit characteristic absorption bands in the UV-Vis region, which arise from d-d transitions and charge-transfer transitions. The position and intensity of these bands are dependent on the coordination geometry and the nature of the ligands. For example, the electronic spectrum of a Cr(V) oxalato complex can be used to help characterize the species present in solution. acs.org While UV-Vis spectra can be complex and may not be as specific as EPR for identification, they are useful for studying the kinetics of reactions involving Cr(V) and for determining the stability of Cr(V) species under various chemical conditions. ekb.eg

Infrared (IR) Spectroscopy

Key research findings from IR spectroscopic studies of chromium(V) complexes include:

Chromium-Oxo Complexes : Mononuclear Cr(V)-oxo complexes exhibit a characteristic strong absorption band corresponding to the Cr=O stretching vibration (ν(Cr=O)). The frequency of this band is sensitive to the nature of the other ligands in the coordination sphere. For instance, in a Cr(V)-oxo complex with a pentadentate ligand derived from N,N-bis(2-pyridylmethyl)-N-(6-carboxylato-2-pyridylmethyl)amine, the ν(Cr=O) was observed at 951 cm⁻¹. A different complex, utilizing a ligand based on 1-(6-carboxylato-2-pyridylmethyl)-4,7-dimethyl-1,4,7-triazacyclononane, showed this vibration at a lower frequency of 911 cm⁻¹. acs.org This shift is attributed to the difference in the ligand bound at the trans position to the oxo group, illustrating how IR spectroscopy can reveal subtle electronic effects within the molecule. acs.org

Chromium-Nitrido Complexes : Cr(V)-nitrido complexes, which feature a chromium-nitrogen triple bond, also display a characteristic stretching frequency. The Cr≡N bond in a [Cr(N)(NCS)₄]²⁻ complex was identified by a stretching frequency of 971 cm⁻¹, which is in good agreement with structural data. researchgate.net

The following table summarizes characteristic IR frequencies for bonds found in various chromium(V) complexes.

Bond TypeComplex TypeCharacteristic Frequency (cm⁻¹)Reference(s)
Cr=OOxo Complex951 acs.org
Cr=OOxo Complex911 acs.org
Cr≡NNitrido Complex971 researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of compounds. Various ionization techniques are employed to study chromium(V) complexes, providing insights into their structure, stability, and fragmentation pathways.

Key research findings from mass spectrometric analyses of chromium(V) species include:

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS is a soft ionization technique particularly well-suited for analyzing large, thermally labile molecules like coordination complexes. It has been successfully used to characterize mononuclear Cr(V)-oxo complexes. kyoto-u.ac.jprsc.orgrsc.org For instance, the formation of a reactive Cr(V)-oxo species was confirmed through ESI-MS, which helped to identify the parent ion and verify the complex's composition. kyoto-u.ac.jprsc.org Spectroscopic and mass-spectrometric analyses have also been crucial in identifying stable Cr(V) model complexes that mimic the binding of chromium to peptide backbones. nih.gov

Fast Atom Bombardment (FAB) Mass Spectrometry : FAB-MS is another technique used for analyzing non-volatile and thermally sensitive compounds. It has been applied to study various chromium complexes, providing data on their molecular weight and structure. nih.govosti.govsciensage.info The technique bombards the sample with a high-energy beam of neutral atoms, causing ionization and allowing for the detection of the molecular ion and its fragments. sciensage.info This fragmentation pattern can offer valuable clues about the compound's structure and the stability of its constituent parts. sciensage.info While some studies using FAB-MS on chromium trioxide reaction products ultimately identified Cr(III) species, the technique's utility for characterizing inorganic and coordination complexes of chromium is well-established. sciensage.info

The table below outlines the application of different mass spectrometry techniques in the characterization of chromium complexes.

TechniqueAbbreviationApplication for Chromium ComplexesInformation ProvidedReference(s)
Electrospray Ionization Mass SpectrometryESI-MSCharacterization of Cr(V)-oxo and Cr(V)-peptide complexes.Molecular weight confirmation, composition analysis, identification of parent ions. kyoto-u.ac.jprsc.orgrsc.orgnih.gov
Fast Atom Bombardment Mass SpectrometryFAB-MSAnalysis of thermally sensitive chromium complexes.Molecular weight determination, structural data from fragmentation patterns. nih.govosti.govsciensage.info

Reaction Mechanisms Involving Chromium V

Role of Chromium(V) as a Reactive Intermediate in Redox Transformations

The reduction of the toxic and mobile hexavalent chromium, Cr(VI), to the less harmful and less mobile trivalent chromium, Cr(III), is a critical environmental and biological process. This reduction often proceeds through a series of one-electron transfer steps, with Cr(V) and Cr(IV) as key intermediates. The initial reduction of Cr(VI) to Cr(V) is a crucial step that initiates the entire cascade.

Cr(VI) → Cr(V) → Cr(IV) → Cr(III)

The stability and reactivity of the Cr(V) intermediate are highly dependent on the surrounding chemical environment, including the nature of the reducing agent and the presence of chelating ligands. For instance, in the presence of certain organic substrates, stable Cr(V) complexes can be formed, allowing for a more detailed study of their properties and subsequent reactions. The disproportionation of Cr(V) can also occur, leading to the formation of both Cr(VI) and Cr(III), further highlighting its central role in the redox equilibrium.

While the reduction of Cr(VI) is more commonly studied, the oxidation of Cr(III) to higher oxidation states, including the formation of the highly toxic Cr(VI), is also of significant environmental and toxicological concern. Under certain conditions, particularly in the presence of strong oxidizing agents or within biological systems, Cr(III) can be oxidized, and Cr(V) has been identified as an intermediate in this process.

For example, studies on the intracellular oxidation of Cr(III) nutritional supplements have shown the formation of both Cr(V) and Cr(VI) species within adipocytes. acs.org This suggests that even the seemingly benign Cr(III) can be converted to more hazardous forms via a pathway involving the Cr(V) intermediate. The mechanism of this oxidation is complex and can be influenced by cellular components and the presence of reactive oxygen species. In electrocatalytic water oxidation, a high-oxidation-state Cr(V)–oxo intermediate has been identified, further supporting the role of Cr(V) in the oxidation pathways of chromium. youtube.com

Kinetics of Chromium(V) Reactions

The kinetics of reactions involving Cr(V) are complex and are influenced by several factors, most notably pH and the nature of the substrate involved. Understanding these kinetics is essential for predicting the fate of chromium in various systems and for developing effective remediation strategies.

The reactivity and stability of Cr(V) are highly dependent on the pH of the solution. The speciation of chromium itself changes significantly with pH, which in turn affects the rates of redox reactions. For instance, in the reduction of Cr(VI), the dominant species at different pH values (e.g., HCrO₄⁻, Cr₂O₇²⁻, CrO₄²⁻) will influence the formation and subsequent reactions of the Cr(V) intermediate. nih.govacs.orgresearchgate.net

Generally, the reduction of Cr(VI) is more favorable under acidic conditions. nih.gov The speciation of Cr(VI) in aqueous solution is pH-dependent, with HCrO₄⁻ and Cr₂O₇²⁻ being the dominant forms in acidic to neutral solutions, while CrO₄²⁻ is the primary species in alkaline conditions. nih.govacs.org This variation in Cr(VI) speciation directly impacts the rate of its reduction and, consequently, the formation and decay kinetics of the Cr(V) intermediate. For example, the removal of Cr(VI) using thiourea (B124793) dioxide was found to be highly pH-dependent, with rapid reduction observed at a pH of 12 and 13. nih.govyoutube.com

Table 1: Effect of Initial pH on Cr(VI) Removal

Initial pH Final Cr(VI) Concentration (mg L⁻¹) after 5 min Final Cr(VI) Concentration (mg L⁻¹) after 35 min
13 0.23 -
12 0.24 -
11 - 0.09
10 >6.02 (after 60 min) -
9 >9.77 (after 60 min) -

Data derived from a study on Cr(VI) removal by thiourea dioxide. youtube.com

The table below presents rate constants for the oxidation of various organic substrates by a Cr(VI) compound, which proceeds through a Cr(V) intermediate. This data highlights the substrate-dependent nature of the reaction rates.

Table 2: Rate Constants for the Oxidation of Various Substrates by Piperidinium Chlorochromate (a Cr(VI) reagent)

Substrate 10² [Substrate] (mol dm⁻³) k₁ 10⁴ (s⁻¹)
Glycolic Acid 5 7.01
Glycolic Acid 7.5 10.62
Glycolic Acid 10 14.32
Glycolic Acid 12.5 17.78
Glycolic Acid 15 21.25
S-phenylmercaptoacetic acid - -

Data adapted from a review on the kinetics of oxidation of organic substrates by chromium(VI) compounds. youtube.com

Mechanisms of Organic Substrate Oxidation by Chromium(V)

Chromium(V) is a potent oxidizing agent and plays a direct role in the oxidation of various organic substrates. The mechanisms of these oxidations often involve the formation of a Cr(V)-substrate complex, followed by electron transfer steps.

In the oxidation of alcohols by chromium(VI) reagents, which is a classic reaction in organic synthesis, the reaction proceeds through the formation of a chromate (B82759) ester. This is then followed by a rate-determining step involving the abstraction of a proton from the carbon bearing the hydroxyl group, leading to the formation of a carbonyl compound and a reduced chromium species, initially Cr(IV). youtube.commasterorganicchemistry.com This Cr(IV) can then react further, and Cr(V) is also involved in the subsequent reaction sequence.

The general mechanism for the oxidation of a secondary alcohol to a ketone by a Cr(VI) reagent, which involves Cr(V) as an intermediate, can be depicted as follows:

Formation of a chromate ester between the alcohol and the Cr(VI) species.

A base-assisted elimination reaction (often E2-like) where a proton is removed from the alcohol's carbon, leading to the formation of the ketone and a Cr(IV) species. youtube.com

The Cr(IV) species can then react with another molecule of Cr(VI) to generate two molecules of Cr(V), or it can directly oxidize another alcohol molecule.

The Cr(V) species is a strong oxidant and can oxidize another alcohol molecule to produce the corresponding carbonyl compound and Cr(III).

Electron Transfer Mechanisms (One- and Two-Electron Pathways)

Chromium(V) participates in both one- and two-electron transfer reactions, with the specific pathway often dictated by the nature of the reacting substrate and the reaction conditions. The mechanisms can be intricate, sometimes involving a shift between concerted and stepwise processes.

In the oxidation of organic substrates, such as benzyl (B1604629) alcohol derivatives, by a mononuclear Cr(V)-oxo complex, the reaction mechanism is dependent on the oxidation potential of the substrate. For most benzyl alcohol derivatives, the oxidation proceeds via a concerted proton-coupled electron transfer (PCET), which is considered a one-step hydrogen atom transfer (HAT) process. However, for substrates with a sufficiently low oxidation potential, the mechanism can switch to a stepwise electron transfer-proton transfer (ET/PT) pathway. nih.govwikipedia.org This switch is evident from spectroscopic observations of radical cation intermediates in the case of the ET/PT mechanism. nih.govwikipedia.org

Both one- and two-electron transfer reactions involving chromium species can also proceed through an inner-sphere mechanism. bibliotekanauki.pl This implies the formation of a direct bridge between the chromium center and the substrate, facilitating the electron transfer process.

The table below summarizes the key aspects of one- and two-electron transfer pathways involving Chromium(V).

Mechanism TypeDescriptionSubstrate ExampleKey Features
One-Electron Pathway (ET/PT) A stepwise process involving an initial electron transfer followed by a proton transfer.Trimethoxy-benzyl alcoholObservation of a radical cation intermediate. nih.govwikipedia.org
One-Electron Pathway (PCET) A concerted process where electron and proton transfer occur in a single step.Benzyl alcohol derivativesCharacterized by a kinetic isotope effect. nih.gov
Two-Electron Pathway Can proceed via an inner-sphere mechanism, involving direct coordination of the substrate.Co(II) complexes with polyaminocarboxylate ligandsFormation of a bridged intermediate. bibliotekanauki.pl

Atom Transfer Mechanisms (e.g., Oxo-Atom Transfer)

Chromium(V)-oxo complexes are notable for their ability to participate in atom transfer reactions, particularly the transfer of an oxygen atom to a substrate. This reactivity is a key aspect of their role in oxidation chemistry. The efficiency and rate of these oxo-atom transfer (OAT) reactions can be significantly influenced by the ligand environment of the chromium center.

For instance, a highly reactive Cr(V)-oxo TAML (tetraamido macrocyclic ligand) cation radical complex has been shown to be a powerful oxidant in OAT reactions. The rate constants for the sulfoxidation of thioanisole (B89551) derivatives by this complex are significantly greater than those reported for other well-known metal-oxo complexes. epa.gov This high reactivity is attributed to the electronic structure of the complex, which facilitates the transfer of the oxo group.

Formation of Free Radicals in Chromium(V) Reactions

A significant feature of chromium(V) chemistry is its capacity to generate highly reactive free radicals, most notably the hydroxyl radical (•OH). This process is of particular concern in biological systems. The formation of hydroxyl radicals typically occurs through a Fenton-like reaction, where a Cr(V) species reacts with hydrogen peroxide (H₂O₂). aacrjournals.org

Electron spin resonance (ESR) spectroscopy has been instrumental in detecting the formation of these transient radical species. aacrjournals.orgrsc.org The generation of •OH has been observed in reactions where Cr(V) is produced from the reduction of Cr(VI) by various cellular reductants, including NAD(P)H, glutathione (B108866), and various diols and alpha-hydroxycarboxylic acids, followed by reaction with H₂O₂. rsc.org The presence of hydrogen peroxide tends to suppress the Cr(V) signal in ESR spectra while enhancing the signal corresponding to the hydroxyl radical, indicating that Cr(V) is a catalyst in this radical-generating process. aacrjournals.org

Intermediary Adduct Formation involving Chromium(V)

Chromium(V)-Chromium(VI) Adducts

Direct spectroscopic evidence for stable Cr(V)-Cr(VI) adducts is scarce, as these are generally considered transient intermediates in redox reactions. The disproportionation of Cr(V) complexes, a reaction that yields both Cr(VI) and Cr(III), is a key process where a transient interaction or adduct between Cr(V) and Cr(VI) may occur. researchgate.net This reaction underscores the close relationship and potential for intermediate formation between these two higher oxidation states of chromium.

Chromium(V)-Chromium(III) Adducts

Similar to Cr(V)-Cr(VI) adducts, stable and well-characterized Cr(V)-Cr(III) adducts are not commonly reported. Their existence is primarily postulated as transient species in multi-electron transfer reactions. The reduction of Cr(VI) to Cr(III) proceeds through the intermediate Cr(V) and Cr(IV) states. wikipedia.orgnih.gov The interplay between these species suggests the possibility of short-lived adducts. For example, the disproportionation of Cr(V) to Cr(VI) and Cr(III) inherently involves the simultaneous presence of these species, creating conditions where transient adduct formation is plausible. researchgate.net

Chromium(V)-Organic Substrate Adducts

There is more definitive evidence for the formation of adducts between chromium(V) and organic substrates, particularly with biological macromolecules like DNA. Studies have shown that Cr(V) can form adducts with DNA bases, specifically at deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA) residues. nih.gov The formation of these adducts is considered a significant step in the genotoxicity of chromium.

The interaction of Cr(V) with DNA can lead to the formation of bulky DNA adducts. wikipedia.orgnih.gov It has been demonstrated that Cr(V) binding sites on the p53 gene include those also targeted by Cr(VI) and Cr(III), suggesting that Cr(V) is a key intermediate in the DNA-damaging effects of hexavalent chromium. nih.gov The formation of these adducts can ultimately lead to more stable Cr(III)-DNA adducts, which are implicated in the mutagenic properties of chromium compounds. wikipedia.org

The table below provides examples of characterized or proposed intermediary adducts involving Chromium(V).

Adduct TypeDescriptionEvidence/Context
Cr(V)-Cr(VI) Proposed as a transient intermediate in redox reactions.Inferred from the disproportionation of Cr(V) which produces Cr(VI). researchgate.net
Cr(V)-Cr(III) Proposed as a transient intermediate in multi-electron transfer reactions.Inferred from the disproportionation of Cr(V) which produces Cr(III). researchgate.net
Cr(V)-DNA Formation of adducts with DNA bases.Spectroscopic and nuclease incision methods have identified adducts at deoxyguanosine and deoxyadenosine sites. nih.gov
Cr(V)-Glutathione A Cr(V) complex with glutathione can be isolated, though it is not as stable as other Cr(V) complexes.The glutathione likely acts as a bidentate ligand, which may prevent access by other molecules like DNA to the chromium center. nih.gov

Theoretical and Computational Chemistry of Chromium V Compounds

Density Functional Theory (DFT) Studies of Chromium(V) Complexes

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying transition metal complexes due to its favorable balance of accuracy and computational cost. rsc.orggoogle.comrsc.org It is particularly well-suited for investigating the properties of Cr(V) species.

Chromium(V) is a d¹ system, meaning it has one electron in its valence d-orbitals. DFT calculations are crucial for determining the ground electronic state and the distribution of this single d-electron within the molecular orbitals of a complex. Calculations can accurately describe the spin density distribution, which is essential for interpreting magnetic properties.

DFT studies on various chromium oxide species (CrOₙ) have been used to understand their electronic structure and interpret photoelectron spectroscopy results. vcu.eduresearchgate.net For Cr(V) complexes, DFT helps in assigning the ground state spin multiplicity and understanding how the electronic structure is influenced by the coordination environment. For instance, in pseudotetrahedral organometallic Cr(IV) complexes, which are related systems, multiconfiguration methods have been shown to be important, but DFT is still widely applied to predict electronic properties like singlet-triplet gaps. acs.org The choice of the exchange-correlation functional is critical, with different functionals sometimes yielding varying results, highlighting the need for careful validation against experimental data where possible.

Key Research Findings from DFT Electronic Structure Calculations:

Spin State: DFT calculations confirm the doublet (S=1/2) ground state for most mononuclear Cr(V) complexes, consistent with its d¹ configuration.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) is typically characterized as the non-bonding d-orbital containing the single unpaired electron. The nature and energy of this orbital are highly dependent on the ligand field.

Charge Distribution: DFT provides insights into the charge distribution and the degree of covalency in the metal-ligand bonds by analyzing the composition of the molecular orbitals.

A primary application of DFT is the determination of equilibrium geometries for molecules and complexes. google.com For reactive intermediates like many Cr(V) species, where single-crystal X-ray diffraction data is often unavailable, DFT provides reliable structural predictions. The process involves calculating the forces on each atom and adjusting their positions until an energy minimum on the potential energy surface is located.

DFT calculations have been successfully used to predict the geometries of various chromium complexes. acs.orgscirp.orgnih.gov For example, studies on chromium complexes with carboxylate ligands have used DFT to calculate average Cr-O bond lengths, finding them to be dependent on the oxidation state. scirp.org In studies of Cr(IV) aryl complexes, DFT-optimized geometries in both gas-phase and periodic crystal calculations showed good agreement with experimental crystallographic data, with bond lengths typically within a few hundredths of an angstrom. acs.org These optimized structures are the foundation for subsequent calculations of spectroscopic and electronic properties.

The table below presents a representative example of how DFT-calculated structural parameters compare with experimental data for a related chromium complex.

ParameterDFT Calculated Value (Å)Experimental Value (Å)
Cr-Ligand Bond Length 11.982.00
Cr-Ligand Bond Length 21.971.99

This interactive table showcases typical agreement between DFT-optimized geometries and experimental crystal structures for chromium-aryl complexes. acs.org

DFT methods can simulate various spectroscopic properties, providing a powerful tool for interpreting experimental spectra and assigning spectral features to specific molecular structures and electronic transitions.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying d¹ Cr(V) species. researchgate.net DFT is used to calculate the g-tensor and hyperfine coupling constants (A-tensor), which are the principal parameters measured in an EPR experiment. libretexts.org These calculated values can help confirm the presence of a Cr(V) center and provide detailed information about its electronic structure and coordination environment. For example, DFT calculations have been used alongside EPR to determine the mechanisms of Cr incorporation in minerals. researchgate.net The calculated isotropic g (g_iso) and A (A_iso) values are particularly useful for characterizing Cr(V) complexes in solution. rsc.org

UV-Vis Spectroscopy: The colors of transition metal complexes arise from electronic transitions, typically d-d transitions, which can be modeled using Time-Dependent DFT (TD-DFT). scirp.orgbath.ac.uk TD-DFT calculations can predict the energies of vertical electronic excitations, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. rsc.org For Cr(V) complexes, these calculations help assign observed absorption bands to specific d-d transitions (e.g., from the singly occupied d-orbital to higher-lying empty d-orbitals) or to ligand-to-metal charge transfer (LMCT) bands. scirp.org

IR Spectroscopy: DFT calculations are highly effective at predicting vibrational frequencies. mpg.de By calculating the second derivatives of the energy with respect to atomic positions, a full set of vibrational modes and their corresponding infrared (IR) intensities can be obtained. researchgate.net This allows for the assignment of experimental IR spectra, helping to identify the functional groups coordinated to the Cr(V) center. For instance, DFT has been used to simulate the IR spectra of chromium acetate (B1210297) complexes, showing good agreement with experimental measurements. scirp.org

Ligand Field Theory and Molecular Orbital Theory Applications to Chromium(V)

While DFT provides a detailed quantitative picture, Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory offer essential qualitative frameworks for understanding the electronic structure and bonding in Cr(V) complexes. libretexts.orgwpmucdn.comlibretexts.org

Chromium(V) has a 3d¹ electron configuration. In the presence of a ligand field, the five degenerate d-orbitals of the free Cr⁵⁺ ion are split into two or more energy levels. The specific pattern of this splitting is determined by the geometry of the complex. researchgate.netlibretexts.org

Octahedral (O_h) Geometry: In an octahedral field, the d-orbitals split into a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²). The single d-electron of Cr(V) will occupy one of the t₂g orbitals, resulting in a t₂g¹e_g⁰ configuration.

Tetrahedral (T_d) Geometry: In a tetrahedral field, the splitting pattern is inverted and smaller. The orbitals split into a lower-energy e set and a higher-energy t₂ set. The d¹ electron will occupy the e orbital.

Square Pyramidal (C_4v) Geometry: This is a common geometry for oxo-chromium(V) complexes, [CrV=O]³⁺. The d-orbitals split into several levels, with the d_xy orbital often being the lowest in energy and thus containing the unpaired electron.

The energy separation between the split d-orbitals is known as the ligand field splitting parameter (Δ). The magnitude of Δ depends on the identity of the ligands (as described by the spectrochemical series), the geometry of the complex, and the charge on the metal ion. youtube.comwikipedia.org A larger charge on the metal ion, such as the +5 state of chromium, leads to a greater Δ. libretexts.org This splitting dictates the electronic spectra and magnetic properties of the complex. rsc.orgyoutube.com

The table below illustrates the d-orbital splitting for a d¹ ion like Cr(V) in the most common coordination geometry.

GeometryLower Energy OrbitalsHigher Energy OrbitalsGround State Configuration
Octahedralt₂g (d_xy, d_xz, d_yz)e_g (d_z², d_x²-y²)t₂g¹

This interactive table shows the d-orbital splitting and resulting ground state electron configuration for a Cr(V) ion in an octahedral ligand field.

According to Fajan's rules, the high positive charge of the Cr(V) ion leads to a high polarizing power, resulting in significant covalent character in its bonds with ligands. quora.com Simple ionic models are insufficient, and a molecular orbital approach is necessary to accurately describe the bonding.

In MO theory, atomic orbitals of the metal and ligands combine to form bonding, anti-bonding, and sometimes non-bonding molecular orbitals. chadsprep.com

Sigma (σ) Bonding: Ligand orbitals with appropriate symmetry overlap with the metal's s, p, and e_g (in octahedral) d-orbitals to form strong σ-bonds.

Pi (π) Bonding: Ligands with available p- or π-orbitals (like O²⁻ or Cl⁻) can engage in π-bonding with the metal's t₂g orbitals (in octahedral). In complexes like the chromyl ion ([CrO]³⁺), the strong π-donation from the oxo ligand significantly influences the electronic structure and reactivity.

The degree of covalency can be analyzed by examining the composition of the molecular orbitals obtained from DFT calculations. For example, the singly occupied molecular orbital (SOMO) in a Cr(V) complex is not a pure metal d-orbital but has some contribution from ligand orbitals, indicating the delocalization of the unpaired electron onto the ligands. This covalency reduces the effective positive charge on the chromium center and is critical to the stability and reactivity of the Cr(V) state.

Reaction Pathway Modeling and Transition State Characterization for Chromium(V) Chemistry

The transient and reactive nature of many chromium(V) species makes their experimental characterization challenging. wikipedia.org Consequently, theoretical and computational chemistry have become indispensable tools for elucidating the complex reaction pathways and characterizing the fleeting transition states involved in chromium(V) chemistry.

Modeling Reaction Mechanisms: Computational modeling, particularly using Density Functional Theory (DFT), allows researchers to map out the potential energy surface of a reaction. This provides a step-by-step understanding of how reactants are converted into products through various intermediates and transition states.

A notable example is the study of reactions involving nitridochromium(V) complexes. For instance, the reaction of LPrCr(N)OTf (where LPr = [ArNC(Me)]2CH, Ar = 2,6-iPr2C6H3) with methyl lithium (MeLi) was proposed to proceed through a three-step mechanism. udel.edu Computational modeling can be employed to validate this proposed pathway:

Substitution: The initial step involves the substitution of the triflate (OTf) ligand by a methyl group, forming a proposed intermediate, LPrCr(N)Me.

Migratory Insertion: This is followed by a nitrido migratory insertion into the chromium-carbon bond, leading to a second intermediate, LPrCr(NMe).

Coupling: The final product, a dinuclear complex, is formed by the coupling of the two distinct intermediates. udel.edu

Theoretical modeling of such a pathway would involve calculating the energies of the reactants, the proposed intermediates (LPrCr(N)Me and LPrCr(NMe)), the transition state for the migratory insertion step, and the final product. The feasibility of the pathway is determined by the calculated energy barriers (activation energies) associated with each transition state.

Another area of focus is the mechanism of oxidation reactions by chromium(V)-oxo complexes. kyoto-u.ac.jp Depending on the substrate, these reactions can proceed through different pathways, such as concerted proton-coupled electron transfer (PCET) or a stepwise electron transfer-proton transfer (ET/PT) mechanism. kyoto-u.ac.jp Computational studies can distinguish between these pathways by locating the relevant transition states and determining whether the proton and electron are transferred in a single kinetic step or sequentially.

Characterization of Transition States: A transition state represents the highest energy point along a reaction coordinate. Its characterization is crucial for understanding the reaction kinetics. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by vibrational frequency analysis, where the transition state structure has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For chromium(V) chemistry, characterizing the geometry and electronic structure of these transition states provides insight into the bond-breaking and bond-forming processes. For example, in the nitrido migratory insertion reaction, the transition state would reveal the simultaneous breaking of the Cr-C bond and the formation of the N-C bond. udel.edu

Computational Electrochemistry for Chromium(V) Redox Potentials

Computational electrochemistry provides a powerful framework for predicting the redox potentials of chemical species, including chromium(V) compounds. These predictions are vital for understanding the electrochemical behavior of these complexes in various applications, such as catalysis and redox flow batteries. mdpi.comresearchgate.net The primary method involves calculating the Gibbs free energy change (ΔG°) for a given redox reaction using quantum mechanical methods.

Methodologies and Theoretical Frameworks: The calculation of redox potentials is typically accomplished using a thermodynamic cycle, often a variation of the Born-Haber cycle, which breaks down the solution-phase redox process into gas-phase and solvation energy components. mdpi.comresearchgate.net Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost. researchgate.net

The process generally involves these steps:

Geometry Optimization: The molecular structures of both the oxidized and reduced species (e.g., a Cr(V) complex and its Cr(IV) or Cr(III) counterpart) are optimized in the gas phase and in a simulated solvent environment.

Energy Calculation: The electronic energies of the optimized structures are calculated.

Solvation Free Energy: The free energy of solvation (ΔG°solv) for each species is calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). mdpi.comresearchgate.net

Gibbs Free Energy Calculation: The total Gibbs free energy of the reaction in solution is assembled from the gas-phase electronic energy, thermal corrections, and the solvation free energies.

Redox Potential Calculation: The standard redox potential (E°) is then calculated from the Gibbs free energy change using the Nernst equation:

E° = -ΔG° / (nF)

where n is the number of electrons transferred and F is the Faraday constant. mdpi.com The calculated potential is typically referenced to a standard electrode, such as the Standard Hydrogen Electrode (SHE), by including the known absolute potential of the reference electrode in the calculation. researchgate.netresearchgate.net

Accuracy and Influencing Factors: The accuracy of computed redox potentials depends heavily on the chosen computational protocol. Key factors include the selection of the DFT functional (e.g., B3LYP, M06-L), the basis set, and the solvation model. mdpi.comresearchgate.net For instance, studies on various transition metal complexes have shown that methodologies like IEFPCM-Bondi-B3LYP can yield reliable results with mean absolute deviations as low as 0.233 V compared to experimental values. researchgate.net In some cases, explicitly including counterions of the supporting electrolyte in the computational model has been shown to improve accuracy, particularly for oxidation processes. researchgate.net

Applications to Chromium(V) Systems: Computational methods have been applied to various chromium complexes. For example, DFT calculations were performed on a nitrido(corrolato)chromium(V) complex, which was found experimentally to have a reversible oxidation couple at +0.53 V and a reversible reduction couple at -0.06 V versus an Ag/AgCl reference electrode. nih.gov Theoretical calculations can help assign the molecular orbitals involved in these redox processes.

Similarly, the redox couple involving chromium-EDTA complexes, where the oxidation of Cr(III)-EDTA can form a Cr(V)-EDTA species, has been studied. researchgate.net Computational electrochemistry can be used to predict the potentials for the Cr(V)-EDTA/Cr(III)-EDTA and Cr(III)-EDTA/Cr(II)-EDTA couples, providing insights into their suitability for applications like redox flow batteries. researchgate.net

The table below summarizes representative experimental redox potentials for selected chromium(V) complexes, which serve as benchmarks for computational studies.

Compound/Redox CoupleE° (Volts)Reference Electrode
Nitrido(corrolato)chromium(V) (Oxidation)+0.53Ag/AgCl
Nitrido(corrolato)chromium(V) (Reduction)-0.06Ag/AgCl
[CrV(O)(6-COO--tpa)]2++1.23SCE

This table is interactive. Data derived from sources. kyoto-u.ac.jpnih.gov

Environmental Transformation Mechanisms of Chromium V

Role of Chromium(V) as an Intermediate in Environmental Chromium Speciation

In the environment, the speciation of chromium is dominated by redox reactions that convert the less soluble and less toxic Cr(III) to the highly mobile and toxic Cr(VI), and vice versa. Cr(V) emerges as a pivotal, albeit ephemeral, intermediate in these transformation pathways. researchgate.netresearchgate.net It is generated during the one-electron reduction of Cr(VI) or the one-electron oxidation of Cr(IV). nih.gov

Factors Influencing Chromium(V) Formation and Stability in Environmental Matrices

The formation and persistence of Cr(V) in environmental settings such as soil and water are not constant but are governed by a complex interplay of various physicochemical and biological factors.

The pH and redox potential (Eh) of an environmental matrix are master variables that control chromium speciation and transformation. nih.govepa.gov The stability of Cr(V) is intrinsically linked to the conditions that favor the reduction of Cr(VI). Acidic conditions (lower pH) significantly increase the oxidizing strength of Cr(VI), making its reduction to Cr(III) more favorable. nih.gov This reduction process is where Cr(V) is formed as an intermediate.

The standard redox potential for the Cr(VI)/Cr(III) couple is much higher in acidic environments (E⁰ = 1.35 V) compared to alkaline conditions (E⁰ = -0.12 V), indicating a stronger thermodynamic driving force for reduction at low pH. nih.gov Consequently, the transient formation of Cr(V) is more likely to occur in acidic soils and waters where reducing agents are present. In neutral to alkaline conditions, Cr(VI) is less oxidizing, and its reduction is slower, thus diminishing the rate of Cr(V) formation. nih.gov Low redox potential, characteristic of anoxic or anaerobic environments, also promotes the reduction of Cr(VI) and, by extension, the intermediate formation of Cr(V). researchgate.net

Table 1: Influence of pH on the Standard Redox Potential of the Cr(VI)/Cr(III) Couple and its Implication for Cr(V) Formation

pH ConditionStandard Redox Potential (E⁰)Implication for Cr(VI) ReductionLikelihood of Cr(V) Intermediation
Acidic+1.35 VHighly FavorableHigh
Neutral/Alkaline-0.12 VLess FavorableLow

Data sourced from research on chromium speciation in varied pH environments. nih.gov

Natural organic matter (NOM), a ubiquitous component of soils, sediments, and natural waters, plays a significant role in the redox transformation of chromium. nih.gov Dissolved organic carbon, a component of NOM, can act as an electron donor, facilitating the reduction of Cr(VI) to Cr(III). nih.gov This reduction pathway involves the formation of Cr(V) as an intermediate.

Specific organic compounds within NOM, such as those containing sulfhydryl groups (e.g., cysteine) or α-hydroxy carboxylic acids, have been shown to rapidly reduce Cr(VI). scilit.comgfredlee.com During these reactions, Cr(V) intermediates are formed. Research has also suggested the formation of NOM-Cr(V) complexes, which could potentially stabilize the Cr(V) state for a longer duration than in the absence of NOM, thereby influencing its subsequent reaction pathways. researchgate.net However, NOM can also inhibit Cr(VI) reduction by competing for sorption sites on mineral surfaces, demonstrating its dual role in chromium transformation. researchgate.netbohrium.com

Microorganisms are key drivers of chromium transformation in the environment, primarily through the enzymatic reduction of toxic Cr(VI) to the more benign Cr(III) as a detoxification mechanism. nih.govmicrobiologyjournal.org This bioreduction process is not a direct three-electron transfer but occurs in sequential one-electron steps, leading to the formation of highly reactive intermediates, including Cr(V) and Cr(IV).

Numerous bacterial species have been identified that can reduce Cr(VI). The enzymes responsible, known as chromium reductases, facilitate the electron transfer from a donor to Cr(VI). Some microbial enzymes, classified as class I reductases, catalyze a one-step electron reduction of Cr(VI), which explicitly forms the highly unstable Cr(V) intermediate. nih.gov The transient existence of Cr(V) within or near the microbial cell can contribute to oxidative stress before it is further reduced to Cr(III). Therefore, microbial activity is a direct and significant pathway for the formation of Cr(V) in contaminated environments. nih.gov

Table 2: Summary of Key Factors Influencing Cr(V) Formation and Stability

FactorInfluence on Cr(V) Formation/StabilityMechanism
Low pH (Acidic) Promotes FormationIncreases the redox potential of Cr(VI), making its reduction (which forms Cr(V)) more favorable. nih.gov
Low Redox Potential (Eh) Promotes FormationCreates a reducing environment that drives the conversion of Cr(VI) to Cr(III) via Cr(V). researchgate.net
Natural Organic Matter (NOM) Promotes Formation and may affect StabilityActs as an electron donor for Cr(VI) reduction; may form stabilizing complexes with Cr(V). nih.govresearchgate.net
Microorganisms Promotes FormationEnzymatic reduction of Cr(VI) by chromium reductases proceeds through Cr(V) as an intermediate. nih.gov

Biological Redox Mechanisms of Chromium V

Formation of Chromium(V) Intermediates from Biological Reductants

The intracellular reduction of Cr(VI) is a complex process involving various biological reductants. This process leads to the formation of intermediate oxidation states, including the paramagnetic and reactive Cr(V) species.

Reduction of Chromium(VI) by Biological Thiols and Ascorbate (B8700270) to Chromium(V)

Biological thiols, such as glutathione (B108866) (GSH) and cysteine, along with ascorbate (Vitamin C), are primary molecules responsible for the reduction of Cr(VI) in biological systems. nih.gov The reaction of Cr(VI) with these reductants proceeds via one- or two-electron transfer steps, leading to the generation of Cr(V) intermediates.

The reduction of Cr(VI) by glutathione is a pH-dependent process, being significantly slower at physiological pH (7.4) compared to more acidic conditions. nih.gov An excess of GSH accelerates the reaction, with a stoichiometry of three GSH molecules required to reduce one molecule of chromate (B82759). nih.gov This reaction produces transient Cr(V) species. Similarly, ascorbate is a potent reductant of Cr(VI), and their reaction also generates Cr(V) intermediates. nih.gov The rate of Cr(VI) reduction by cysteine is approximately 2.8 times faster than that by GSH. nih.gov

Table 1: Rate Constants for the Reduction of Cr(VI) by Glutathione

pHReaction OrderRate Constant (k)Reference
< 3Third-order5.9 x 10² M⁻² s⁻¹ nih.gov
< 3Second-order0.11 M⁻¹ s⁻¹ nih.gov

Note: The third-order process involves the participation of the oxidant, reductant, and hydrogen ions, while the second-order process is hydrogen ion independent.

Metal-Directed Organic Transformations in Biological Ligand Systems (e.g., peptide backbones)

The interaction of chromium with peptides can lead to metal-directed transformations of the ligand itself. In one study, stable Cr(V) model complexes were synthesized to mimic the binding of Cr(V) to the C-terminus of proteins. nih.gov Spectroscopic analysis revealed that a solvent molecule (N,N-dimethylformamide) became covalently bonded to the amine group of the peptide ligand, forming a urea (B33335) group. nih.gov This transformation resulted in a third deprotonated urea nitrogen donor coordinating to the chromium center, and a metal-directed oxidative coupling was proposed as a possible mechanism for this organic transformation. nih.gov

Reactivity of Chromium(V) with Biomolecules (Focused on Chemical Interactions)

Interactions with Nucleic Acids and Phosphate (B84403) Moieties

Chromium(V) complexes have been shown to cause oxidative damage to DNA. oup.comnih.gov The interaction is believed to be initiated by the coordination of Cr(V) to the phosphate diester backbone of the nucleic acid. oup.comnih.gov This initial binding is followed by oxidative attack on the deoxyribose sugar or the nucleobases. oup.com

Oxidation of the deoxyribose moiety can occur via hydrogen abstraction or hydride transfer from the C1' and C5' positions, leading to the formation of products such as 5-methylene-2-furanone and furfural. oup.comnih.gov Additionally, Cr(V) can directly oxidize nucleobases, with a preference for guanine (B1146940) (G) residues. oup.comnih.gov This can result in the formation of 8-oxo-2'-deoxyguanosine, a common marker of oxidative DNA damage. nih.gov Some studies suggest that Cr(V) can interact with the N7 atom of purines, forming Cr(V)-DNA adducts. oup.com

Table 2: Products of Oxidative Damage to DNA by Chromium(V) Complexes

ProductPrecursor/Target SiteProposed MechanismReference
5-methylene-2-furanoneDeoxyribose (C1')Hydrogen abstraction/hydride transfer nih.gov
FurfuralDeoxyribose (C5')Hydrogen abstraction/hydride transfer nih.gov
8-oxo-2'-deoxyguanosineGuanineOxygen atom transfer nih.gov
Thymine propenalThymineOxygen-activated species nih.gov
3'-phosphoglycolateDeoxyribose (C4')Hydrogen atom abstraction nih.gov

Interactions with Peptides and Amino Acid Residues

The interaction of Cr(V) with peptides and amino acids is an important area of study for understanding its biological effects. The reduction of Cr(VI) in the presence of non-sulfur-containing amino acids such as glycine, alanine (B10760859), and 2-amino-2-methylpropanoic acid (Aib) has been shown to produce Cr(V) complexes. nih.govacs.org The coordination of these amino acids to the Cr(V) center has been characterized by EPR spectroscopy. nih.govacs.org For instance, the reaction with alanine yielded a single Cr(V) species, while the reaction with Aib showed multiple Cr(V) signals, including one assigned to a complex with a deprotonated amine group of the amino acid. nih.govacs.org

Characterization of Biological Chromium(V) Species using EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for the detection and characterization of paramagnetic species like Cr(V). nih.govcardiff.ac.uk Due to its sensitivity and specificity for species with unpaired electrons, EPR has been instrumental in identifying Cr(V) intermediates in various biological systems, from in vitro reactions to living organisms. nih.govnih.gov

The EPR spectrum of a Cr(V) complex provides valuable information about its electronic structure and coordination environment through parameters such as the g-value and hyperfine coupling constants. rsc.org The g-value is influenced by the nature of the donor atoms and the coordination geometry, while the hyperfine coupling constant (A-value) is sensitive to the equatorial donor atoms. rsc.org For example, transient EPR signals with a g(iso) of approximately 1.986 observed in cells treated with Cr(VI) have been attributed to [Cr(V)OL(SR)₂]⁻ species, where RSH and LH₂ represent biological thiols and 1,2-diols, respectively.

Table 3: EPR Parameters for Selected Biological Chromium(V) Species

Biological System/Complexg(iso) valueA(iso)(⁵³Cr) (x 10⁻⁴ cm⁻¹)Reference
Cr(V)-thiolato complex ([Cr(V)O(SR)₄]⁻)1.996014.7
Cr(V)-thiolato-diol complex ([Cr(V)OL(SR)₂]⁻)1.985415.8-16.2
Cr(V)-alanine complex1.975417.89 nih.govacs.org
Cr(V)-Aib complex (with deprotonated amine)2.0058Not reported nih.govacs.org
Cr(V) in BEAS-2B cells1.979Not reported nih.gov
Cr(V)-thiol in BEAS-2B cells1.985Not reported nih.gov

Advanced Analytical Methodologies for Chromium V Research

Development of Specific Detection Methods for Chromium(V) Species

The detection of Chromium(V) is challenging due to its intermediate oxidation state and tendency to be unstable. Electron Paramagnetic Resonance (EPR) spectroscopy stands as a primary and invaluable tool for the direct detection and quantification of this paramagnetic species. nih.gov

A procedure for accurately quantifying Chromium(V) in environmental and medicinal chemistry samples has been developed using EPR spectroscopy. nih.gov This method has been successfully applied to quantify the formation of Chromium(V) during the interaction of Chromium(VI) with substances like fulvic acid and 1,2-dihydroxybenzene. nih.gov

Beyond standard EPR, specialized applications have been developed. For instance, low-frequency EPR spectroscopy has been utilized to provide the first direct evidence of Cr(V) generation from the one-electron reduction of Cr(VI) in whole live mice. nih.gov This technique was sensitive enough to observe a discernible EPR signal at doses as low as 0.1 mmol/kg. nih.gov

X-band EPR spectroscopy has been instrumental in characterizing various Chromium(V) oxalato complexes, which are key intermediates in the oxidation of oxalic acid by Chromium(VI). acs.org Through detailed analysis of EPR spectra, researchers have identified and characterized a range of five- and six-coordinate Cr(V) species, as well as mixed-valence complexes. acs.org

While many analytical methods focus on the more stable Cr(III) and Cr(VI) species, the principles of hyphenated techniques are relevant. Techniques combining separation methods with sensitive detectors, such as ion chromatography coupled with inductively coupled plasma mass spectrometry (IC-ICP-MS), are powerful tools for elemental speciation and could be adapted for Cr(V) studies, provided the species can be stabilized during analysis. researchgate.netthermofisher.comresearchgate.net

The table below summarizes key findings from studies on Cr(V) detection.

MethodSample TypeKey FindingsReference
Electron Paramagnetic Resonance (EPR) SpectroscopyEnvironmental and Medicinal Chemistry SamplesDeveloped a quantitative analysis procedure with an error of +/-10% and a detection limit of 0.010 mM. nih.gov
Low-Frequency EPR SpectroscopyWhole Live MiceProvided the first direct evidence of in-vivo Cr(V) generation from Cr(VI) reduction. nih.gov
X-band EPR SpectroscopyAqueous Solutions (Cr(VI)-oxalic acid system)Characterized multiple Cr(V) oxalato complexes and provided the first spectral evidence for mixed-valence Cr(V)-Cr(VI) species. acs.org

Integration of EPR Spectroscopy with Other Analytical Techniques for Chromium(V) Characterization

EPR spectroscopy is a powerful technique for detecting and providing detailed information on the structure and bonding of paramagnetic species like Chromium(V). rsc.org Its integration with other analytical methods provides a more comprehensive characterization of Cr(V) and its environment.

In studies of reaction kinetics and mechanisms, EPR is often used alongside spectrophotometric methods. For example, the oxidation of Chromium(III) complexes by N-bromosuccinimide to produce Chromium(V) and ultimately Chromium(VI) has been studied using spectrophotometry to follow the kinetics, while EPR (also known as ESR) was used to isolate and characterize the resulting Cr(V) product. researchgate.net

Hyphenated techniques, which couple a separation method with a detection method, are particularly powerful. The coupling of High-Performance Liquid Chromatography (HPLC) with detectors like a Diode-Array Detector (DAD) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) allows for the separation of different chromium species and their simultaneous molecular and elemental analysis from a single sample injection. mdpi.com While often applied to Cr(III) and Cr(VI), this approach could be invaluable for separating and identifying transient Cr(V) complexes in complex matrices, provided the chromatography conditions can preserve the species' integrity. mdpi.com

Furthermore, in-situ EPR spectroscopy can be combined with electrochemical methods to monitor dynamic processes. In advanced materials science, in-situ EPR has been used to track the evolution of oxygen vacancies and related spin dynamics at a catalyst's surface during electrochemical reactions, providing mechanistic insights that can be correlated with the material's performance. acs.org This approach is highly relevant for studying the role of Cr(V) in catalytic cycles.

The integration of these techniques allows researchers to correlate the presence and structure of Cr(V) species (from EPR) with their formation and decay kinetics (from spectrophotometry), their separation from other species (from chromatography), and their elemental composition (from ICP-MS).

Method Validation and Quantitative Aspects in Research Samples

For any analytical method to be useful in research, it must be properly validated to ensure the reliability and accuracy of the data. Method validation involves establishing key parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

A quantitative EPR spectroscopy method for Chromium(V) analysis was developed and found to have an error of approximately +/-10%. nih.gov The detection limit for this method was established at 0.010 mM (or 0.5 mg/l). nih.gov This level of sensitivity is crucial for studying the small concentrations of Cr(V) that are often generated as transient intermediates. nih.gov For instance, in the reaction between 1,2-dihydroxybenzene and Chromium(VI), the maximum Cr(V) concentration was only 1.44% of the initial Cr(VI), even with a large excess of the organic substrate. nih.gov

The table below presents the validation parameters for a quantitative EPR method for Chromium(V).

ParameterValueReference
TechniqueElectron Paramagnetic Resonance (EPR) Spectroscopy nih.gov
Accuracy (Error)+/-10% nih.gov
Limit of Detection (LOD)0.010 mM (0.5 mg/l) nih.gov

In the context of chromium speciation analysis using other techniques, validation is equally rigorous. For IC-ICP-MS methods targeting other chromium species, LOQs have been reported in the µg/L range. researchgate.net For colorimetric methods like the diphenylcarbazide method, which is highly specific for Cr(VI), validation includes constructing a calibration curve and verifying the absence of interferences by analyzing spiked samples. epa.gov While this method is for Cr(VI), the validation principles are universal and would be applied to any new colorimetric or spectrophotometric method developed for Cr(V). demarcheiso17025.com

Verification in sample matrices is a critical step. For instance, analyzing a spiked aliquot of a sample helps to confirm that the analytical response is not affected by matrix components that could cause chemical interferences or reducing conditions. epa.gov

Q & A

Q. What analytical techniques are most reliable for quantifying Chromium(5+) in aqueous systems?

  • Methodological Answer : Spectrophotometric methods using diphenylcarbazide (λmax = 540 nm) are widely employed due to their sensitivity (detection limit ~0.1 ppm) . For higher precision, ion chromatography coupled with ICP-MS provides speciation data but requires stringent pH control (pH 2–3) to prevent redox interconversion . Always validate with certified reference materials (e.g., NIST SRM 1640a) to ensure accuracy.

Q. How to synthesize stable Chromium(5+) complexes for reactivity studies?

  • Methodological Answer : Electrochemical oxidation of Cr(III) precursors in alkaline media (e.g., NaOH/NaNO3 at 0.8 V vs. Ag/AgCl) under inert atmospheres minimizes disproportionation . Characterization via XANES (X-ray absorption near-edge structure) confirms oxidation state purity, while cyclic voltammetry monitors redox stability .

Q. What are the critical factors in designing toxicity assays for Chromium(5+)?

  • Methodological Answer : Use in vitro models (e.g., human keratinocytes) with exposure times ≤24 hours to avoid artifacts from Cr(V) reduction. Include positive controls (e.g., Cr(VI)) and measure ROS generation via fluorescence probes (e.g., DCFH-DA). Replicate experiments ≥3 times to account for biological variability .

Advanced Research Questions

Q. How to resolve discrepancies in reported stability constants of Chromium(5+) ligands?

  • Methodological Answer : Cross-validate using complementary techniques:
  • Potentiometric titration (for thermodynamic data).
  • EPR spectroscopy (to detect paramagnetic Cr(V) species).
  • Computational modeling (DFT for ligand-binding energies).
    Contradictions often arise from pH variations or overlooked side reactions; explicitly report experimental conditions (ionic strength, temperature) .

Q. What strategies optimize Chromium(5+) detection in heterogeneous environmental matrices?

  • Methodological Answer : Pre-treat samples with chelating resins (e.g., Chelex-100) to remove interfering cations. Couple HPLC-ICP-MS with species-specific isotope dilution (SSID) for matrix-tolerant quantification . For solid matrices (e.g., soils), sequential extraction (Tessier method) isolates labile Cr(V) fractions .

Q. How to model Chromium(5+) redox kinetics under varying environmental conditions?

  • Methodological Answer : Develop kinetic models using software like PHREEQC, incorporating:
  • pH-dependent rate constants (e.g., Cr(V) → Cr(III) in acidic media).
  • Competing ligands (e.g., organic acids, Cl<sup>−</sup>).
    Validate with experimental data from controlled batch reactors .

Q. What advanced computational methods predict Chromium(5+) speciation in biological systems?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model Cr(V)-DNA adduct formation. Density functional theory (DFT) calculates reduction potentials in cellular environments. Pair simulations with EXAFS data to validate coordination geometries .

Data Analysis & Reproducibility

Q. How to address inconsistencies in Chromium(5+) bioaccumulation data across studies?

  • Methodological Answer : Standardize biomass normalization (e.g., per protein content vs. dry weight) and exposure protocols. Use meta-analysis tools (e.g., RevMan) to assess heterogeneity. Publish raw datasets in repositories like Zenodo for transparency .

Q. What statistical approaches are suitable for low-concentration Chromium(5+) measurements?

  • Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use limit of quantification (LOQ)-adjusted regression models to handle censored data. Report uncertainty intervals (95% CI) for trace-level results .

Literature & Collaboration

Q. How to efficiently locate primary studies on Chromium(5+) in non-English journals?

  • Methodological Answer :
    Use multilingual databases (e.g., CNKI, SciELO) with translated keywords. Tools like Zotero Translate (browser extension) auto-translate abstracts. Collaborate with regional experts to interpret context-specific methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.